Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a methyl group attached to a benzofuran ring. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate typically involves the esterification of 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylic acid with ethanol. This reaction can be catalyzed by acidic or basic conditions. One common method involves the use of acid chlorides or anhydrides in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a leaving group in enzymatic reactions, facilitating the formation of active intermediates. The benzofuran ring structure allows for interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(acetyloxy)-3-methylbenzoate: Similar structure but lacks the furan ring.
Methyl 4-(acetyloxy)-3-methyl-1-benzofuran-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the benzofuran ring and the acetyloxy group, which confer specific chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 4-acetyloxy-3-methyl-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-4-17-14(16)13-8(2)12-10(18-9(3)15)6-5-7-11(12)19-13/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQCMZBDIWIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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